5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide
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Overview
Description
5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its unique structure, which includes an acetamido group, a methoxybenzyl group, and a pyrazolo[1,5-a]pyridine core
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are areas of ongoing research.
Biochemical Pathways
The compound is likely to affect several biochemical pathways due to its complex structure and potential interactions with various targets
Pharmacokinetics
The compound’s molecular weight (280326) suggests that it may have suitable pharmacokinetic properties for bioavailability .
Result of Action
It is anticipated that the compound could have significant effects on cellular processes due to its potential interactions with various targets .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s photophysical properties suggest that light exposure could potentially affect its activity . Additionally, the compound’s stability under exposure to extreme pH has been studied, suggesting that pH levels could also influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide typically involves a multi-step process. One common method includes the use of N-aminopyridinium ylides and ynals in a [3 + 2]-cycloaddition reaction to form the pyrazolo[1,5-a]pyridine core . The reaction conditions often involve the use of specific solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines:
Pyrazolo[3,4-b]pyridines: These compounds are structurally related and have been explored for their medicinal properties, including antituberculotic activity.
Uniqueness
5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetamido and methoxybenzyl groups differentiate it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in various fields.
Properties
IUPAC Name |
5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12(23)21-14-7-8-22-16(9-14)15(11-20-22)18(24)19-10-13-5-3-4-6-17(13)25-2/h3-9,11H,10H2,1-2H3,(H,19,24)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBCCNCQZUMQES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)NCC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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